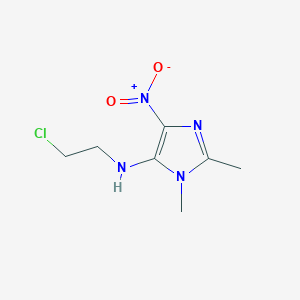![molecular formula C11H15N3O B7810868 3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810868.png)
3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves several steps, starting from readily available precursors. The reaction conditions typically include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product’s quality.
Análisis De Reacciones Químicas
Types of Reactions: Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under controlled conditions, using reagents like acids, bases, and solvents that are compatible with the compound’s chemical structure. The choice of reagents and conditions depends on the desired reaction and the specific functional groups present in the compound.
Major Products Formed: The major products formed from the reactions of compound “this compound” vary depending on the type of reaction and the conditions used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity .
Aplicaciones Científicas De Investigación
Compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Mecanismo De Acción
The mechanism of action of compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and to optimize its use in different fields .
Comparación Con Compuestos Similares
- Compound A (CID 12345678)
- Compound B (CID 87654321)
- Compound C (CID 11223344)
These similar compounds share certain structural features with compound “3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one” but may differ in their reactivity and applications .
Propiedades
IUPAC Name |
3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-5-14-8(3)10-7(2)6-9(15)12-11(10)13-14/h6H,4-5H2,1-3H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYZOYYROHEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N=C2N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C2C(=CC(=O)N=C2N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7810800.png)
![Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810819.png)
![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)


![2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810849.png)
![2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810856.png)
![4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810862.png)
![2-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810881.png)
![2-butyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810887.png)
![2-(2,2-difluoroethyl)-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810895.png)
